Polymyxin E1 (sulfate)

Description

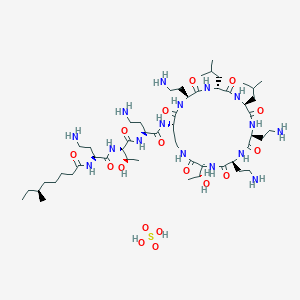

Polymyxin E1 sulfate, a key component of colistin sulfate, is a cyclic decapeptide antibiotic belonging to the polymyxin class. It is structurally composed of a cyclic heptapeptide moiety linked to a tripeptide side chain, acylated at the N-terminus by 6-methyl-octanoic acid . Polymyxin E1 is typically co-formulated with polymyxin E2 (colistin B), which differs by the presence of 6-methyl-heptanoic acid . Colistin sulfate, the pharmaceutical form containing these two components, is used intravenously, topically, or via inhalation to treat infections caused by carbapenem-resistant Gram-negative bacteria (CR-GNB), such as Pseudomonas aeruginosa and Acinetobacter baumannii .

The mechanism of action involves disruption of bacterial outer membrane integrity through electrostatic interactions between the cationic peptide and lipid A of lipopolysaccharides . Polymyxin E1 sulfate has re-emerged as a last-resort therapy due to rising antibiotic resistance, particularly in China, where it is the first independently developed polymyxin product .

Properties

Molecular Formula |

C53H102N16O17S |

|---|---|

Molecular Weight |

1267.5 g/mol |

IUPAC Name |

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |

InChI |

InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-;/m0./s1 |

InChI Key |

ZJIWRHLZXQPFAD-OQPNQKQZSA-N |

Isomeric SMILES |

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Polymyxin E1 (sulfate) is produced through a fermentation process involving the natural producer Paenibacillus polymyxa var. colistinus . The biosynthesis of polymyxins involves non-ribosomal peptide synthetases, which incorporate specific amino acids into the peptide chain . Industrial production methods typically involve optimizing fermentation conditions to maximize yield and purity .

Chemical Reactions Analysis

Purification and Isolation Reactions

Polymyxin E1 sulfate is isolated from complex mixtures using chromatographic methods:

Reversed-Phase Chromatography (RPC):

-

Elution Conditions:

-

Recovery:

Table 2: Chromatographic Isolation Parameters

| Parameter | Value |

|---|---|

| Column Resin | C12 |

| Eluent | 0.1% formic acid + acetonitrile |

| Gradient Duration | 100 minutes |

| Purity (E1) | 78.9% |

| Yield | 97.9% |

Interactions with Lipopolysaccharides (LPS)

Polymyxin E1 binds to LPS in bacterial membranes through a two-stage mechanism:

-

Electrostatic Attraction: Cationic Dab/Arg residues interact with anionic phosphate groups on lipid A.

-

Hydrophobic Insertion: The N-terminal fatty acyl chain integrates into the lipid bilayer .

Key Findings:

-

Binding affinity (Kd) to LPS is ~1–5 µM, driven by entropy at low temperatures and enthalpy at higher temperatures .

-

Competitive displacement by K⁺ ions reduces binding stability, particularly in crowded environments (e.g., 150 mM KCl) .

Stability and Reactivity Under Physiological Conditions

-

pH Sensitivity:

-

Cationic Competition:

Table 3: Stability Parameters

| Condition | Effect on Polymyxin E1 Sulfate |

|---|---|

| pH < 4 | Stable (optimal for chromatography) |

| pH 11–12 | Precipitation as colloidal base |

| High K⁺ (150 mM) | Reduced LPS binding affinity |

Structural-Activity Relationships (SAR)

Modifications to the polymyxin scaffold impact both activity and toxicity:

-

Fatty Acyl Chain:

-

Cationic Residues:

Table 4: Bioactivity of Modified Polymyxin E1 Analogs

| Analog | Fatty Acyl Group | MIC (µg/mL) vs P. aeruginosa | Nephrotoxicity (Cell Viability %) |

|---|---|---|---|

| 44 | 3-chlorophenyl | 0.06 | 170 |

| 42 | cyclohexyl | 0.125 | 198 |

Analytical Characterization

Scientific Research Applications

Scientific Research Applications

Polymyxin E1 has diverse applications across several scientific disciplines:

- Microbiology : It is extensively used to study the antimicrobial properties of peptide antibiotics. Researchers employ it to compare the efficacy of different polymyxins in vitro, particularly against resistant strains .

- Biochemistry : The compound aids in investigating the structure-activity relationships of peptide antibiotics. This research is critical for developing new analogues with enhanced efficacy and reduced toxicity .

- Pharmacology : Polymyxin E1 is utilized in clinical settings for treating severe infections caused by multidrug-resistant bacteria. Its use has been revived due to increasing resistance to conventional antibiotics .

- Drug Development : The compound serves as a model for designing new drug delivery systems aimed at improving the pharmacokinetics and safety profiles of antibiotic treatments .

Clinical Applications

Polymyxin E1 has been a crucial component in managing infections caused by resistant pathogens. Notable clinical applications include:

- Treatment of Multidrug-Resistant Infections : It is often used as a last-resort antibiotic for infections caused by organisms resistant to other treatments .

- Combination Therapy : Recent studies have shown that combining polymyxin E1 with other antibiotics can enhance its efficacy. For instance, a study demonstrated that fusidic acid significantly increased the sensitivity of resistant E. coli and K. pneumoniae strains when used alongside polymyxin B .

Case Studies

- Combination Therapy Against Resistant Strains : A murine model study indicated that the combination of polymyxin B and fusidic acid resulted in a higher survival rate compared to monotherapy, showcasing the potential for enhanced treatment strategies against resistant strains .

- Clinical Use in Severe Infections : Polymyxin E1 has been successfully employed in various clinical cases where patients presented with severe infections from multidrug-resistant bacteria, demonstrating its effectiveness as a therapeutic option in critical care settings .

Mechanism of Action

Polymyxin E1 (sulfate) exerts its effects by binding to lipopolysaccharides and phospholipids in the outer cell membrane of Gram-negative bacteria . This binding displaces divalent cations from the phosphate groups of membrane lipids, leading to disruption of the outer cell membrane, leakage of intracellular contents, and bacterial death . The compound’s bactericidal activity is primarily due to its ability to disrupt the integrity of the bacterial cell membrane .

Comparison with Similar Compounds

Table: Clinical Success Rates in CR-GNB Infections

Key Notes:

- Colistin sulfate and polymyxin B show comparable efficacy (~57–60% success) but differ in dosing strategies and toxicity profiles .

- Colistin sulfate demonstrates improved biofilm eradication when combined with gentamicin or cephalosporins .

Toxicity and Adverse Effects

Key Notes:

- Polymyxin B causes significantly higher nephrotoxicity and frequent skin hyperpigmentation, likely due to structural differences (phenylalanine) .

- Colistin sulfate is better tolerated systemically, making it preferable for prolonged use .

Pharmaceutical Formulations and Quality Control

- Colistin Sulfate : Contains 67% polymyxin E1 and 33% E2 on average, as determined by micellar electrokinetic chromatography . Variability in E1:E2 ratios across batches may impact efficacy and safety .

- Polymyxin B Sulfate : Comprises multiple components (B1, B2, B6), quantified via HPLC-MS/MS .

- Regulatory Standards : The European Medicines Agency (EMA) mandates strict control of E1:E2 ratios in colistin sulfate to ensure consistent quality of sodium colistimethate derivatives .

Q & A

Q. What are the standard in vitro protocols for assessing the antifungal activity of Polymyxin E1 sulfate?

Methodological Answer: Use broth microdilution or turbidimetric assays to determine minimum inhibitory concentrations (MICs). For turbidimetric methods, standardize fungal inoculum density (e.g., 1×10⁴ CFU/mL) and incubate at optimal conditions (e.g., 30°C for 48 hours). Measure optical density at 600 nm to quantify growth inhibition. Ensure consistency by reporting slope, intercept, and R² values for dose-response curves, as demonstrated in concentration optimization trials (e.g., R² ≥0.99 in Table 2) .

Q. What statistical parameters are essential for validating Polymyxin E1 sulfate's dose-response data?

Methodological Answer: Report relative standard deviation (RSD) for slope and intercept to quantify variability across replicates (e.g., <5% RSD indicates high precision). Include coefficient of determination (R²) to assess linearity of dose-response relationships. For example, Table 2 shows RSD values ranging from 1.96% to 4.82% for intercepts across replicates, ensuring methodological rigor .

Q. How can researchers ensure reproducibility in susceptibility testing for Polymyxin E1 sulfate?

Q. How can the ratio of indicator fungi to Polymyxin E1 sulfate be optimized in turbidimetric assays to balance sensitivity and accuracy?

Methodological Answer: Test ratios such as 1:1, 4:1, and 9:1 (fungi:peptide) to evaluate linearity and precision. For instance, Table 5 demonstrates that a 4:1 ratio achieves the highest R² (0.9920) and lowest RSD for slope (2.30%), indicating optimal sensitivity. Adjust ratios based on fungal growth kinetics and peptide stability .

Q. What strategies resolve contradictions in Polymyxin E1 sulfate's efficacy data across fungal strains?

Methodological Answer: Conduct strain-specific genomic profiling to identify resistance markers (e.g., efflux pump genes). Cross-reference experimental conditions, such as reaction time (Table 6 shows R² improves from 0.9668 at 7 hours to 0.9961 at 9 hours). Use multivariate analysis to isolate variables like pH or temperature that may influence outcomes .

Q. How can researchers elucidate fungal resistance mechanisms to Polymyxin E1 sulfate?

Methodological Answer: Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) approaches to identify differentially expressed genes/proteins in resistant strains. Validate findings using CRISPR-Cas9 knockouts or overexpression models. Reference susceptibility testing principles from polymyxin B studies, which emphasize culture-based susceptibility profiling .

Q. What methodologies validate the stability of Polymyxin E1 sulfate under varying storage conditions?

Methodological Answer: Perform accelerated stability studies using high-performance liquid chromatography (HPLC) to quantify degradation products. Store samples at -20°C, 4°C, and room temperature, and assess bioactivity monthly. Correlate stability data with MIC shifts over time, ensuring peptide integrity aligns with efficacy thresholds .

Data Analysis & Reporting

Q. How should researchers handle outliers in Polymyxin E1 sulfate bioactivity datasets?

Methodological Answer: Apply Grubbs' test or Dixon’s Q-test to statistically identify outliers. Replicate experiments to confirm if outliers arise from technical errors or biological variability. Transparently report exclusion criteria in methods sections to maintain data integrity, as emphasized in reproducibility guidelines .

Q. What frameworks support meta-analysis of Polymyxin E1 sulfate’s efficacy across published studies?

Methodological Answer: Use PRISMA guidelines to systematically extract data (e.g., MICs, fungal strains, assay types). Normalize data using log2 transformation and apply random-effects models to account for heterogeneity. Highlight sources of bias, such as variations in inoculum preparation or endpoint criteria .

Experimental Design

Q. What controls are critical in time-kill curve assays for Polymyxin E1 sulfate?

Methodological Answer: Include growth controls (untreated fungi), solvent controls (e.g., DMSO used for peptide solubilization), and reference antifungals (e.g., amphotericin B). Monitor time-dependent killing by sampling at 0, 3, 6, 9, and 12 hours, and calculate log10 CFU reduction relative to controls .

Q. How can researchers design dose-escalation studies for Polymyxin E1 sulfate in animal models?

Methodological Answer: Use the 3+3 design to determine the maximum tolerated dose (MTD). Start with 1 mg/kg and escalate in 100% increments until toxicity (e.g., nephrotoxicity) is observed. Monitor pharmacokinetic parameters (e.g., serum half-life) and correlate with histopathological findings .

Future Directions

Q. What gaps in Polymyxin E1 sulfate research warrant prioritized investigation?

Methodological Answer: Address limited data on biofilm penetration and synergy with other antifungals (e.g., azoles). Develop 3D fungal biofilm models and use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Prioritize studies on immunocompromised host models to mimic clinical scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.